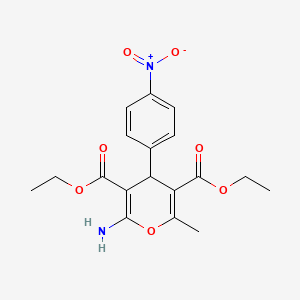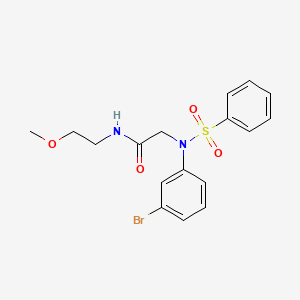![molecular formula C15H23NO6 B5217771 N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive substance that has been used for research purposes. The chemical structure of Mexedrone is similar to other cathinones that have been banned in several countries due to their abuse potential. However, Mexedrone is still legal in some countries and is used for scientific research purposes.
作用機序
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased feelings of pleasure, energy, and alertness. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been shown to have anxiogenic effects, which can lead to increased anxiety and panic.
実験室実験の利点と制限
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have a range of psychoactive effects, which makes it useful for studying the central nervous system. However, N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate also has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate is also a relatively new compound, and there is limited research available on its effects.
将来の方向性
There are several future directions for research on N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate. One area of research could focus on its potential as a treatment for depression and other mood disorders. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often depleted in people with depression. Another area of research could focus on the long-term effects of N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate on the brain and body. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has a short half-life, which may limit its potential as a long-term treatment. Finally, future research could focus on the potential for N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate to be abused and its potential for addiction. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate is a psychoactive substance that has been shown to have stimulant properties, which may make it attractive to people seeking a euphoric high.
合成法
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base to form N-(3-methoxyphenyl)-2-bromoethylamine. This intermediate is then reacted with 2-methyl-2-propanol in the presence of a reducing agent to form N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate.
科学的研究の応用
N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been shown to have stimulant properties, which can lead to increased energy and alertness.
特性
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-13(2,3)14-8-9-16-12-7-5-6-11(10-12)15-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXFLMZYDZTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)

![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
